![molecular formula C16H15NO2S B2750527 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one CAS No. 797780-56-4](/img/structure/B2750527.png)
3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like liquid chromatography-mass spectrometry (LCMS), mass, 1 H NMR, and FT-IR . Unfortunately, the specific molecular structure analysis for 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one is not available in the retrieved data.Scientific Research Applications
Materials Science and Photophysics
Benzothiazole derivatives have been investigated for their potential in the development of electroluminescent devices and organic light-emitting diodes (OLEDs). For example, Zn(II)-chelated complexes based on benzothiazole derivatives have shown promising white-light emission properties and have been evaluated for their electroluminescent device properties. These compounds exhibit large Stokes shifts in their fluorescence emission and have potential as materials for RGB OLEDs due to their electron-transport properties (Roh et al., 2009).
Cancer Research
Benzothiazole derivatives have been extensively studied for their antitumor properties. Compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have been identified as novel agents with potent and selective antitumor activities. These compounds induce DNA damage and cell cycle arrest in cancer cells through mechanisms that may involve the activation of cytochrome P450 enzymes and the aryl hydrocarbon receptor signaling pathway (Trapani et al., 2003). Additionally, the metabolic formation and biological properties of antitumor 2-(4-aminophenyl)benzothiazoles have been linked to their selective growth inhibitory properties against certain human cancer cell lines (Kashiyama et al., 1999).
Antimicrobial Activities
Some benzothiazole derivatives have shown antimicrobial activities against various bacterial and fungal strains. The synthesis and investigation of these compounds have led to the identification of molecules with potential use in combating microbial infections. For example, thiazole and its fused derivatives have been synthesized and evaluated for their antimicrobial efficacy, indicating a promising avenue for the development of new antimicrobial agents (Wardkhan et al., 2008).
Sensor Development
Benzothiazole-based compounds have also been explored for their application in the development of fluorescent probes and sensors. These compounds can undergo excited-state intramolecular proton transfer (ESIPT) processes, leading to fluorescent emissions that are sensitive to environmental changes such as pH and the presence of metal cations. This property has been utilized in the design of highly sensitive physiological pH sensors and metal ion detectors (Li et al., 2018).
properties
IUPAC Name |
3-[(2-ethoxyphenyl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-2-19-14-9-5-3-7-12(14)11-17-13-8-4-6-10-15(13)20-16(17)18/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHQXEZGOGMNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

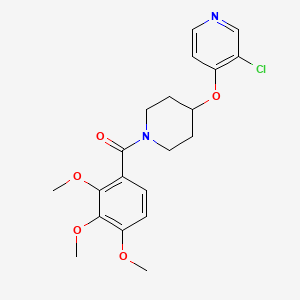
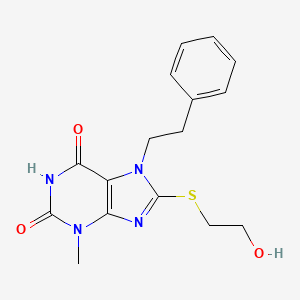
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2750446.png)


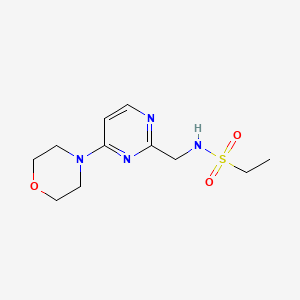

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2750458.png)

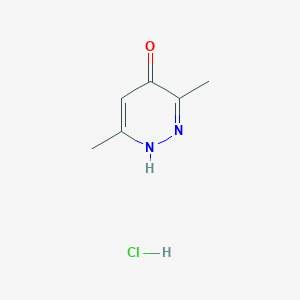
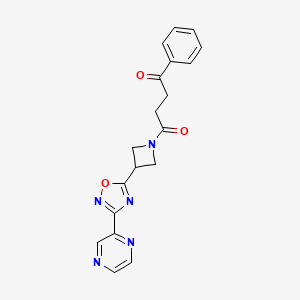

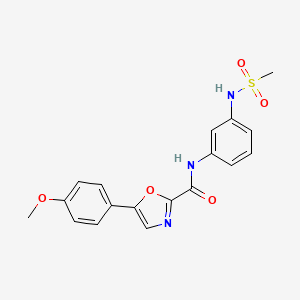
![1-Oxaspiro[4.5]decan-8-ol](/img/structure/B2750467.png)